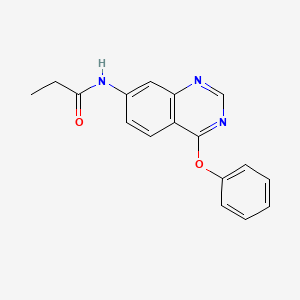

N-(4-phenoxyquinazolin-7-yl)propanamide

Description

N-(4-phenoxyquinazolin-7-yl)propanamide (CAS: 2759304-62-4) is a quinazoline-derived propanamide compound with the molecular formula C₁₃H₂₃NO₂ . It is cataloged as a building block in synthetic chemistry, suggesting its utility in drug discovery or agrochemical development. The compound features a phenoxyquinazolinyl moiety linked to a propanamide group, a structural motif associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-phenoxyquinazolin-7-yl)propanamide |

InChI |

InChI=1S/C17H15N3O2/c1-2-16(21)20-12-8-9-14-15(10-12)18-11-19-17(14)22-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) |

InChI Key |

RNGYPGQFLHLOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)C(=NC=N2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyquinazolin-7-yl)propanamide typically involves the reaction of 4-phenoxyquinazoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenoxyquinazolin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenoxyquinazolin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Propanamide derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of N-(4-phenoxyquinazolin-7-yl)propanamide and related compounds:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Findings

Structural Diversity Drives Functional Variation Quinazoline vs. Pyrazole/Coumarin Cores: The quinazoline moiety in this compound distinguishes it from pyrazole (X2705) or coumarin-based analogs. Substituent Effects: The phenoxy group in the target compound may enhance lipophilicity and target binding compared to simpler analogs like 2-amino-3-phenylpropanamide, which lacks aromatic heterocycles .

Biological Activity Insights Antiviral Potential: X2705 demonstrates that propanamides with bulky substituents (e.g., tert-butyl) and aromatic systems can inhibit viral proteases via interactions with residues like Cys145 and His163 . This suggests that this compound could be optimized for similar targets. Agrochemical Applications: The bioherbicidal activity of 2-amino-3-phenylpropanamide highlights the role of propanamide derivatives in agriculture, though the target compound’s quinazoline core may shift its utility toward pharmaceuticals .

Pharmacokinetic Considerations The coumarin-based analog (C₁₃H₁₃NO₃) and piperidinyl derivative (C₁₆H₂₄N₂O₂) illustrate how ring systems influence solubility and metabolic stability. The quinazoline core in the target compound may offer intermediate properties between coumarins (polar) and piperidinyl groups (flexible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.